

An In-depth Technical Guide to 3-Bromobenzophenone: Synthesis, Properties, and Applications

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Compound of Interest

Compound Name: **3-Bromobenzophenone**

Cat. No.: **B087063**

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For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromobenzophenone is a halogenated aromatic ketone that serves as a versatile intermediate in organic synthesis. Its unique chemical structure, featuring a benzoyl group and a bromine-substituted phenyl ring, makes it a valuable building block for the synthesis of a wide range of more complex molecules. This technical guide provides a comprehensive overview of the chemical and physical properties of **3-Bromobenzophenone**, detailed experimental protocols for its synthesis, and a summary of its spectroscopic data. Furthermore, this document explores its applications in medicinal chemistry and its potential as a scaffold in drug discovery.

Chemical and Physical Properties

3-Bromobenzophenone is a white to off-white crystalline solid at room temperature.^{[1][2]} It is characterized by its insolubility in water but is soluble in various organic solvents.^[3]

Property	Value	Reference
Chemical Formula	<chem>C13H9BrO</chem>	[2]
Molecular Weight	261.11 g/mol	[2]
CAS Number	1016-77-9	[2]
EINECS Number	213-808-5	[4]
Appearance	White to off-white crystalline powder	[1]
Melting Point	74.5-77.5 °C	[5]
Boiling Point	347.5 °C (rough estimate)	[3]
Solubility	Insoluble in water; Soluble in ethanol, acetone, dichloromethane	[3]
Density	1.4245 g/cm ³ (rough estimate)	[3]

Spectroscopic Data

The structural characterization of **3-Bromobenzophenone** is accomplished through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR

¹³C NMR

A ¹H-NMR spectrum of 3-bromobenzophenone has been reported.[\[1\]](#)

The ¹³C NMR spectrum provides insights into the carbon framework of the molecule. Due to the "heavy atom effect" of bromine, the chemical shift of the ipso-carbon (C-Br) is shifted upfield more than would be expected based on electronegativity alone.[\[6\]](#)

Infrared (IR) Spectroscopy

Region (cm ⁻¹)	Functional Group
1650-1680	C=O (Ketone) stretch
1570-1600	C=C (Aromatic) stretch
1000-1200	C-Br stretch

Mass Spectrometry (MS)

The mass spectrum of **3-Bromobenzophenone** would be expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom.

m/z	Fragment
260/262	[M] ⁺ (Molecular ion)
183/185	[M - C ₆ H ₅] ⁺
105	[C ₆ H ₅ CO] ⁺
77	[C ₆ H ₅] ⁺

Synthesis of 3-Bromobenzophenone

3-Bromobenzophenone can be synthesized through several methods, with Friedel-Crafts acylation being a common and effective approach.

Friedel-Crafts Acylation of Benzene with 3-Bromobenzoyl Chloride

This method involves the reaction of benzene with 3-bromobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.

Materials:

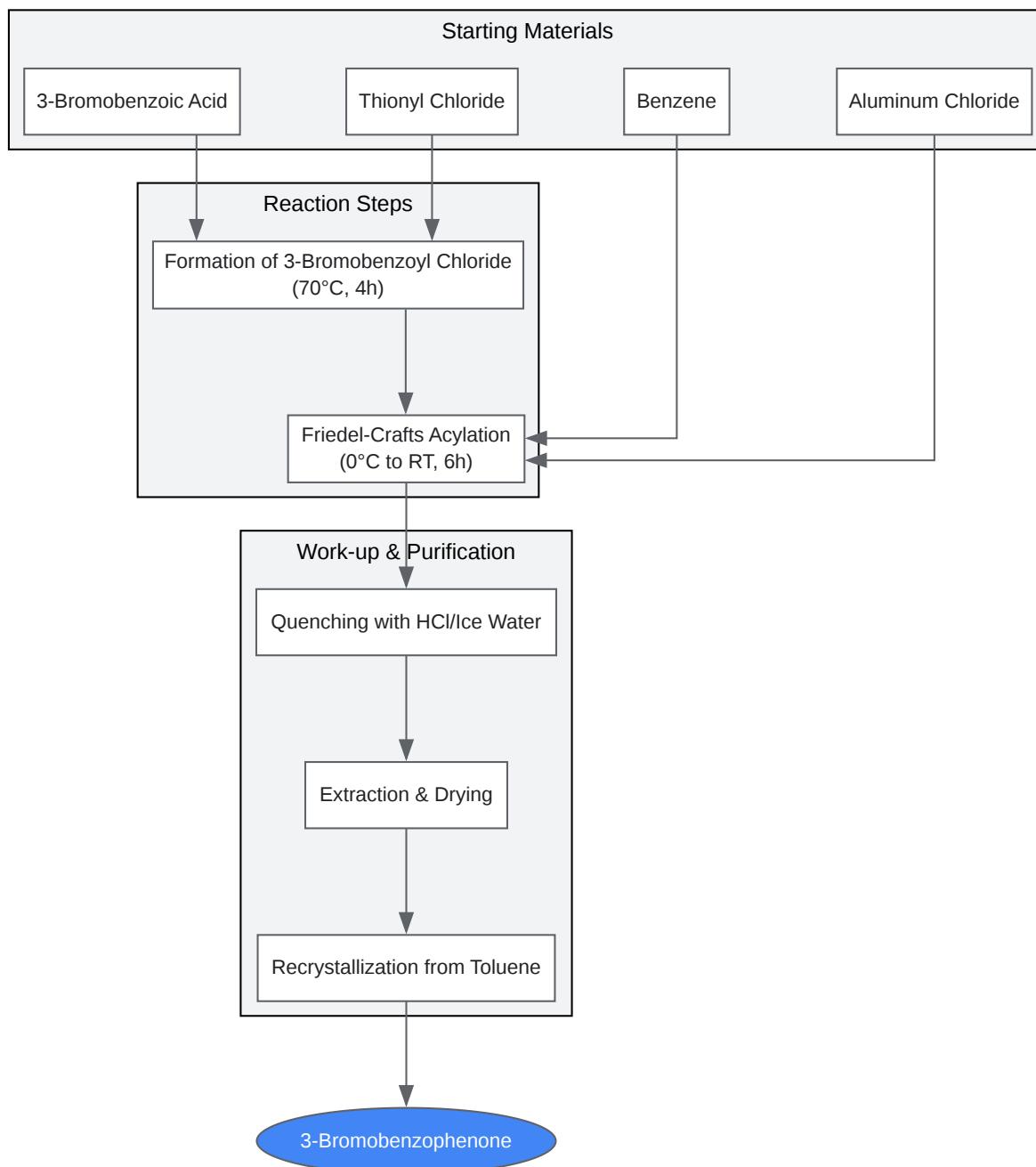
- 3-Bromobenzoic acid

- Thionyl chloride
- Benzene
- Anhydrous aluminum chloride
- Chloroform
- Hydrochloric acid
- Ice
- Anhydrous sodium sulfate
- Toluene

Procedure:

- Preparation of 3-Bromobenzoyl Chloride: 2 g of 3-bromobenzoic acid is dissolved in 200 g of thionyl chloride and the mixture is heated at 70°C for 4 hours.[7]
- Removal of Excess Thionyl Chloride: After the reaction is complete, the unreacted thionyl chloride is removed under reduced pressure. The remaining thionyl chloride is removed by blowing with nitrogen gas.[7]
- Friedel-Crafts Acylation: The reaction mixture is cooled to 0°C in an ice bath. 400 g of chloroform, 88 g of benzene, and 140 g of anhydrous aluminum trichloride are added. The reaction is stirred at room temperature for 6 hours.[7]
- Work-up: The reaction mixture is slowly poured into a mixture of 500 ml of ice water and 100 ml of hydrochloric acid.[7] The organic layer is separated, washed with water, and dried over anhydrous sodium sulfate.[7]
- Purification: The solvent is removed under reduced pressure, and the resulting crude product is recrystallized from toluene to yield the final product.[7]

Synthesis Workflow: Friedel-Crafts Acylation

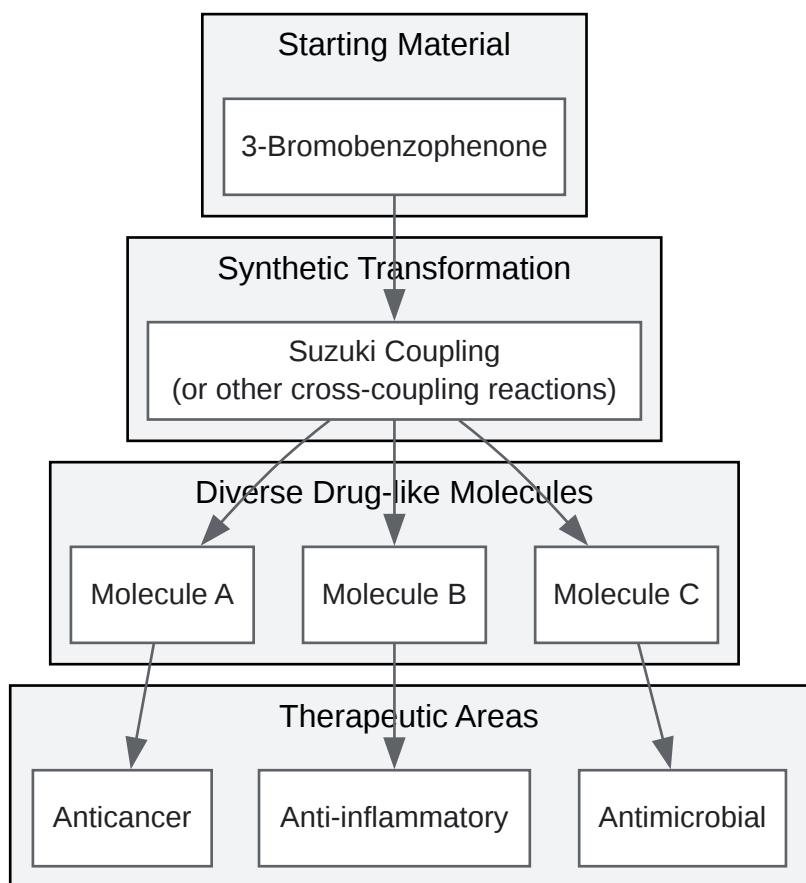
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Caption: Workflow for the synthesis of **3-Bromobenzophenone** via Friedel-Crafts acylation.

Applications in Drug Development

Benzophenone and its derivatives are recognized as important scaffolds in medicinal chemistry, exhibiting a wide range of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.^{[8][9]} **3-Bromobenzophenone**, with its reactive bromine atom, is a key intermediate for the synthesis of various drug candidates through cross-coupling reactions like the Suzuki-Miyaura coupling. This allows for the introduction of diverse functional groups at the 3-position of the benzophenone core, enabling the exploration of structure-activity relationships.

Conceptual Role in Drug Discovery



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